

Application Notes and Protocols for Btk-IN-25 In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and the downstream pathways that regulate B-cell proliferation, survival, and differentiation.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[1][2] **Btk-IN-25** is a potent and selective inhibitor of BTK. These application notes provide detailed protocols for in vitro biochemical and cellular assays to characterize the activity of **Btk-IN-25**.

Btk Signaling Pathway

Upon B-cell receptor engagement, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2).[1][2] This leads to the generation of second messengers, inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which subsequently activate pathways such as NF-κB and MAPK, promoting B-cell activation and survival.[2]





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Caption: Btk-IN-25 inhibits the BTK signaling cascade.

Quantitative Data Summary

The inhibitory activity of **Btk-IN-25** was assessed in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Assay Type	Target	Substrate	ATP Concentration	Btk-IN-25 IC50 (nM)
Biochemical Assay	Recombinant BTK	Poly(Glu,Tyr) 4:1	10 μΜ	1.5
Cellular Assay	Endogenous BTK	Ramos (Burkitt's Lymphoma) Cells	N/A	25.8

Experimental Protocols Biochemical BTK Kinase Assay (ADP-Glo™ Format)

This assay measures the amount of ADP produced by the kinase reaction, which is then converted to a luminescent signal.

Experimental Workflow:





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Caption: Workflow for the biochemical BTK kinase assay.

Materials and Reagents:

- Recombinant human BTK enzyme (e.g., BPS Bioscience)
- Poly(Glu,Tyr) 4:1 peptide substrate
- ATP
- Btk-IN-25
- Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white assay plates

Procedure:

- Compound Dilution: Prepare a serial dilution of Btk-IN-25 in kinase buffer. The final DMSO concentration should not exceed 1%.
- Reagent Preparation:
 - Dilute the BTK enzyme in kinase buffer to the desired concentration.
 - Prepare a substrate/ATP mix in kinase buffer containing Poly(Glu,Tyr) and ATP.



- Assay Plate Setup:
 - Add 1 μL of diluted Btk-IN-25 or DMSO (vehicle control) to the wells of a 384-well plate.
 - Add 2 μL of diluted BTK enzyme.
 - Initiate the reaction by adding 2 μL of the substrate/ATP mix.
- Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
- ADP Detection:
 - Add 5 μL of ADP-Glo[™] Reagent to each well.
 - Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
- Luminescence Generation:
 - Add 10 μL of Kinase Detection Reagent to each well.
 - Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
- Data Acquisition: Record the luminescence using a plate reader.
- Data Analysis: Calculate the percent inhibition for each concentration of Btk-IN-25 relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cellular BTK Autophosphorylation Assay (In-Cell Western)

This assay measures the inhibition of BTK autophosphorylation at Tyr223 in a cellular context.

Materials and Reagents:

Ramos (Burkitt's lymphoma) cells



- RPMI-1640 medium supplemented with 10% FBS
- Btk-IN-25
- Anti-Goat IgG (H+L) Antibody (e.g., Invitrogen)
- Primary antibodies: Rabbit anti-phospho-BTK (Tyr223) and Mouse anti-total-BTK
- Secondary antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG
- 96-well clear-bottom black plates
- Formaldehyde
- Triton X-100
- Odyssey Blocking Buffer

Procedure:

- · Cell Culture and Plating:
 - Culture Ramos cells in RPMI-1640 medium with 10% FBS.
 - \circ Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
- · Compound Treatment:
 - Treat the cells with a serial dilution of Btk-IN-25 for 2 hours.
- Cell Stimulation:
 - Stimulate the cells with anti-IgG antibody for 10 minutes to induce BTK autophosphorylation.
- · Fixation and Permeabilization:
 - Fix the cells with 4% formaldehyde for 20 minutes.



- Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.
- Blocking: Block the wells with Odyssey Blocking Buffer for 1.5 hours.
- Primary Antibody Incubation: Incubate the cells with a mixture of primary antibodies (antiphospho-BTK and anti-total-BTK) overnight at 4°C.
- Secondary Antibody Incubation:
 - Wash the wells with PBS containing 0.1% Tween 20.
 - Incubate with a mixture of fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
- Data Acquisition:
 - Wash the wells again.
 - Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
- Data Analysis:
 - Quantify the fluorescence intensity for both phospho-BTK and total BTK.
 - Normalize the phospho-BTK signal to the total BTK signal.
 - Calculate the percent inhibition relative to the stimulated vehicle control and determine the IC50 value.

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References

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